Comparative Molecular Weight and Physicochemical Profile Differentiation
The target compound exhibits distinct molecular weight (167.22 g/mol) and physicochemical properties that differentiate it from structurally related analogs . Compared to 4-fluoro-3-methylaniline (MW 125.14 g/mol) [1], the N-isopropylation adds 42.08 g/mol, shifting the compound from a solid primary aniline (melting point 33-37°C) to a liquid secondary amine at ambient temperature . Relative to 4-fluoro-N-isopropylaniline (MW 153.20 g/mol) [2], the meta-methyl substitution increases molecular weight by 14.02 g/mol and raises the calculated LogP from 2.73-2.92 to an estimated 3.11 , representing an approximate 0.2-0.4 LogP unit increase that enhances membrane permeability potential [3]. These quantitative differences directly impact compound handling, formulation considerations, and biological partitioning behavior.
| Evidence Dimension | Molecular weight and calculated lipophilicity (LogP) |
|---|---|
| Target Compound Data | MW = 167.22 g/mol; Estimated LogP = 3.11 |
| Comparator Or Baseline | 4-fluoro-3-methylaniline: MW = 125.14 g/mol, LogP = 2.30; 4-fluoro-N-isopropylaniline: MW = 153.20 g/mol, LogP = 2.73-2.92 |
| Quantified Difference | MW increase of 42.08 g/mol vs 4-fluoro-3-methylaniline; MW increase of 14.02 g/mol vs 4-fluoro-N-isopropylaniline; LogP increase of ~0.8 vs 4-fluoro-3-methylaniline and ~0.2-0.4 vs 4-fluoro-N-isopropylaniline |
| Conditions | Calculated LogP values via ACD/Labs Percepta Platform (v14.00) and ChemSrc database predictions |
Why This Matters
These quantitative physicochemical differences affect solvent selection, chromatographic behavior, and bioavailability predictions, making the target compound suitable for applications requiring intermediate lipophilicity and liquid-phase handling where solid analogs are impractical.
- [1] Building Blocks (BOC Sciences). (n.d.). 4-Fluoro-3-methylaniline (CAS 452-69-7). Molecular weight 125.14. View Source
- [2] ChemicalBook. (2025). 4-Fluoro-N-isopropylaniline (CAS 70441-63-3). Molecular weight 153.2. View Source
- [3] Wishart, D. S., et al. (n.d.). ContaminantDB: Benzenamine, N-(1-methylethyl)- (CHEM014995). Predicted LogP for N-isopropylaniline = 2.56 (ALOGPS), pKa = 5.08. View Source
